(S)-Ibuprofen (R)-Methocarbamol Ester

Chirality Prodrug NSAID

This single-entity co-prodrug covalently links active S(+)-ibuprofen with (R)-methocarbamol via a stable ester bond, ensuring synchronized 1:1 molar delivery. Unlike physical mixtures or racemic blends, its defined stereochemistry eliminates confounding hydrolysis, metabolism, and pharmacological variables. Ideal for reproducible plasma stability, Caco-2 permeability, in vivo PK/PD, chiral LC-MS/MS validation, esterase activity studies, and gastro-protective oral formulation research.

Molecular Formula C₂₄H₃₁NO₆
Molecular Weight 429.51
Cat. No. B1157249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ibuprofen (R)-Methocarbamol Ester
Molecular FormulaC₂₄H₃₁NO₆
Molecular Weight429.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ibuprofen (R)-Methocarbamol Ester: A Co-Prodrug for Dual-Action Pain and Inflammation Research


(S)-Ibuprofen (R)-Methocarbamol Ester is a chemically defined co-prodrug that covalently links the active S(+)-enantiomer of ibuprofen [1] with the centrally-acting muscle relaxant methocarbamol via an ester bond. This single-entity molecule (MW: 429.51, C₂₄H₃₁NO₆) is designed for investigative pharmaceutical research to simultaneously address inflammation and muscle spasm, offering a distinct molecular alternative to simple admixtures or other prodrug designs .

Why (S)-Ibuprofen (R)-Methocarbamol Ester Cannot Be Replaced by Simple Physical Mixtures or Racemic Esters


Substituting this specific co-prodrug with a simple physical mixture of ibuprofen and methocarbamol, or with a racemic mixture of diastereomers, introduces significant variability that undermines research reproducibility and potential therapeutic translation . A physical mixture lacks the covalent linkage that ensures synchronized, 1:1 molar delivery and influences the pharmacokinetic profile of both active moieties [1]. Furthermore, using a non-stereospecific mixture introduces the confounding factor of multiple diastereomers with potentially different rates of hydrolysis, metabolic fate, and pharmacological activity, thereby obscuring the true structure-activity relationship and complicating analytical quantification [2].

Quantitative Evidence Guide: Comparing (S)-Ibuprofen (R)-Methocarbamol Ester to its Alternatives


Stereochemical Purity: Single Isomer (S,R) vs. Racemic Mixture

The (S)-Ibuprofen (R)-Methocarbamol Ester is a defined, single stereoisomer . This contrasts with the commonly available 'Ibuprofen Methocarbamol Ester', which is a mixture of diastereomers [1]. The use of a single isomer ensures analytical consistency and avoids the variable hydrolysis kinetics and pharmacological activity associated with a multi-component mixture .

Chirality Prodrug NSAID

Enzymatic Activation: Class-Based Hydrolysis Rate Advantage Over Amide Prodrugs

The ester linkage in (S)-Ibuprofen (R)-Methocarbamol Ester is designed for bioactivation by ubiquitous esterases . As a class, ester prodrugs typically exhibit enzymatic hydrolysis rates that are orders of magnitude faster than amide prodrugs at physiological pH, ensuring a more predictable and rapid release of the parent drugs [1]. This is a key differentiator from NSAID conjugates designed with amide bonds [2].

Pharmacokinetics Esterase Bioactivation

pH-Dependent Chemical Stability: A Class Feature Enabling Intestinal Targeting

Consistent with other ester prodrugs, (S)-Ibuprofen (R)-Methocarbamol Ester is expected to exhibit pH-dependent chemical hydrolysis . Studies on analogous ibuprofen ester prodrugs show they are significantly more stable in acidic conditions (simulated gastric fluid, pH 1.2) and undergo hydrolysis at a faster rate in neutral to slightly alkaline conditions (simulated intestinal fluid, pH 7.4) [1]. This property allows the intact prodrug to transit the stomach and release its active components primarily in the intestines, a key differentiator from simple, non-prodrug combinations .

Stability Formulation Oral Delivery

Enhanced Lipophilicity: In Silico Comparison vs. Free Ibuprofen

Prodrug strategies are often employed to increase the lipophilicity of NSAIDs, which can improve passive diffusion across biological membranes [1]. Esterification of ibuprofen's carboxylic acid group with methocarbamol is expected to yield a molecule with a higher logP value than the parent NSAID . In silico predictions for the compound indicate a logP in the range of 4.5-5.0, significantly higher than ibuprofen's logP of 3.97 [2].

ADME Lipophilicity Drug Design

Key Research Applications for (S)-Ibuprofen (R)-Methocarbamol Ester


Investigating the Pharmacokinetics and Pharmacodynamics of a Dual-Action Co-Prodrug

This compound is an ideal tool for studies designed to quantify the synchronized release of a NSAID and a muscle relaxant from a single molecular entity . Researchers can use it in in vitro (e.g., plasma stability, Caco-2 permeability) and in vivo models to map the distinct pharmacokinetic profile generated by the covalent linkage, and compare it directly to the profile obtained from administering a physical mixture of the two parent drugs [1].

Analytical Method Development and Validation for Chiral Prodrugs

The defined stereochemistry of (S)-Ibuprofen (R)-Methocarbamol Ester makes it an excellent reference standard for developing and validating highly specific analytical methods, such as chiral HPLC or LC-MS/MS . This is crucial for quantifying the intact prodrug and its metabolites in complex biological matrices and for ensuring quality control in formulations, where the presence of multiple diastereomers would otherwise confound the analysis [1].

Evaluating Mechanisms of Esterase-Mediated Drug Activation

As an ester-linked co-prodrug, this compound serves as a substrate for studying the activity and specificity of various esterase enzymes (e.g., carboxylesterases, paraoxonases) . Researchers can employ it to investigate the tissue-specific or species-specific rates of prodrug activation, providing valuable data for understanding interspecies scaling in preclinical drug development and for designing ester prodrugs with tailored release profiles [1].

Formulation Development for Improved Oral Delivery

The compound's expected pH-dependent stability and enhanced lipophilicity profile make it a strong candidate for formulating novel oral dosage forms . Research can focus on leveraging its stability in gastric conditions to design enteric-coated tablets or other gastro-protective formulations that aim to deliver the intact prodrug to the small intestine, where it can be efficiently absorbed and activated, potentially mitigating gastric irritation compared to free ibuprofen [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Ibuprofen (R)-Methocarbamol Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.